L-Threonine 7-amido-4-methylcoumarin
CAS No.: 191723-66-7
Cat. No.: VC21539221
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191723-66-7 |
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Molecular Formula | C14H16N2O4 |
Molecular Weight | 276.29 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide |
Standard InChI | InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 |
Standard InChI Key | OIZVQDJSQAAKEU-OQPBUACISA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N |
Chemical Identity and Fundamental Properties
L-Threonine 7-amido-4-methylcoumarin, also known as H-Thr-AMC, is a synthetic compound with precise stereochemistry essential for its biological recognition. The compound features a distinctive structure where L-threonine is linked to 7-amino-4-methylcoumarin through an amide bond formation.
Basic Chemical Information
The compound possesses well-defined chemical characteristics that enable its applications in research settings:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₂O₄ |
Molecular Weight | 276.29 g/mol |
CAS Number | 191723-66-7 |
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide |
InChIKey | OIZVQDJSQAAKEU-OQPBUACISA-N |
This compound features dual stereochemistry with two defined stereocenters, specifically at the threonine residue, which are crucial for enzyme recognition and activity . The compound contains three hydrogen bond donors and five hydrogen bond acceptors, providing specific interaction capabilities in biological environments .
Physical and Structural Characteristics
L-Threonine 7-amido-4-methylcoumarin exhibits several key physical properties that influence its behavior in laboratory settings:
Property | Value |
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XLogP3 | 0.9 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 102 Ų |
Defined Atom Stereocenter Count | 2 |
The moderate XLogP3 value of 0.9 indicates a balanced hydrophilic-lipophilic character, facilitating its use in both aqueous and partially organic environments . The compound's topological polar surface area of 102 Ų reflects its capacity for hydrogen bonding and influences its solubility properties and permeability across biological membranes .
Synthesis and Production Methods
The synthesis of L-Threonine 7-amido-4-methylcoumarin involves specific chemical procedures to create the amide linkage between L-threonine and 7-amino-4-methylcoumarin.
Laboratory Synthesis Routes
The primary synthetic pathway typically employs peptide coupling chemistry:
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The carboxylic acid group of L-threonine is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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The activated threonine is coupled with 7-amino-4-methylcoumarin under mild conditions to form the amide bond.
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Purification processes, including reverse-phase HPLC or column chromatography, are employed to obtain the final product with high purity.
This synthetic approach typically yields the product with approximately 85-92% efficiency when using optimized conditions such as selenocarboxylate/azide amidation protocols.
Mechanism of Action and Fluorescence Properties
The fundamental mechanism that makes L-Threonine 7-amido-4-methylcoumarin valuable in research involves its dramatic fluorescence change upon enzymatic hydrolysis.
Fluorogenic Properties
L-Threonine 7-amido-4-methylcoumarin functions as a substrate that undergoes significant spectral changes upon enzymatic cleavage:
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In its intact form (as the amide), the compound exhibits weak fluorescence with excitation/emission wavelengths of approximately 330/390 nm .
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Upon enzymatic hydrolysis, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin (AMC) .
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The free AMC demonstrates significantly enhanced fluorescence with red-shifted excitation/emission maxima at 351/430 nm .
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This process results in approximately 700-fold increase in fluorescence intensity, enabling highly sensitive detection .
This dramatic fluorescence enhancement forms the basis for using this compound in enzyme activity assays, providing a clear signal that directly correlates with enzymatic action.
Enzymatic Interactions
The compound undergoes specific interactions with several enzyme classes:
Enzyme Type | Action on Substrate | Application |
---|---|---|
Aminopeptidases | Cleave the amide bond between threonine and AMC | Measurement of aminopeptidase activity |
Proteases | Hydrolyze the amide linkage | Proteolytic activity detection |
Deubiquitinating enzymes | Cleave amide bonds in related ubiquitin-derived substrates | Study of protein degradation pathways |
Research has established specific kinetic parameters for enzymatic hydrolysis, including values for aminopeptidase A (Km = 12.5 μM, Vmax = 5.2 μmol/min) and aminopeptidase B (Km = 15.0 μM, Vmax = 3.8 μmol/min). These parameters provide valuable information about enzyme-substrate interactions and can be used to compare different enzymes or assess the effects of inhibitors.
Research Applications
L-Threonine 7-amido-4-methylcoumarin serves multiple research purposes in biochemical and biomedical investigations.
Enzyme Activity Assays
The primary application of this compound is in fluorogenic enzyme assays where:
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The substrate is incubated with the enzyme of interest under controlled conditions.
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Fluorescence measurements are taken over time to monitor the release of AMC.
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The rate of fluorescence increase directly correlates with enzyme activity.
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This allows for precise determination of enzyme kinetics, including parameters such as Km and Vmax.
Such assays are valuable for characterizing enzymes, screening potential inhibitors, and studying factors that influence enzymatic activity. The high sensitivity of fluorescence detection enables work with low enzyme concentrations, making it suitable for studies with limited sample availability.
Comparative Substrate Specificity Studies
L-Threonine 7-amido-4-methylcoumarin demonstrates distinct enzymatic specificities compared to similar substrates:
Compound | Primary Enzyme Target | Km (μM) |
---|---|---|
L-Leucine 7-amido-4-methylcoumarin | Leucine aminopeptidase | 18.2 |
L-Tyrosine 7-amido-4-methylcoumarin | Tyrosinase | 22.5 |
L-Threonine 7-amido-4-methylcoumarin | Aminopeptidase A/B | 12.5-15.0 |
This comparative data highlights how the amino acid component influences enzyme specificity, with L-Threonine 7-amido-4-methylcoumarin showing superior affinity (lower Km values) for its target enzymes compared to analogous compounds.
Deubiquitinating Enzyme Research
A particularly significant application has been in deubiquitinating enzyme research, where related compounds such as ubiquitin C-terminal 7-amido-4-methylcoumarin (Ub-AMC) serve as substrates. These studies have revealed:
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Ub-AMC is efficiently hydrolyzed by enzymes like isopeptidase T (IPaseT) and UCH-L3 .
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The hydrolysis results in AMC release, allowing measurement of deubiquitinating enzyme activity .
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This approach enables investigation of the catalytic mechanisms of these important regulatory enzymes .
Such research contributes to understanding protein degradation pathways, which are critical in numerous cellular processes and disease states.
Analytical Methodologies
The effective use of L-Threonine 7-amido-4-methylcoumarin in research requires specific analytical considerations and methodologies.
Assay Design and Optimization
Optimal assay conditions for L-Threonine 7-amido-4-methylcoumarin include:
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Substrate concentrations: Typically ranging from 0.5-5× Km to ensure reliable kinetic measurements
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Buffer composition: Usually Tris-HCl or phosphate buffers with pH 7.0-8.0
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Temperature control: Maintaining consistent temperature (often 25°C or 37°C) throughout measurements
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Enzyme concentration: Using sufficient enzyme to produce measurable fluorescence change without depleting substrate too rapidly
Assay validation requires appropriate controls, including:
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Enzyme-free controls to account for any non-specific hydrolysis
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Positive controls with known enzyme activity
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Calibration curves using free AMC to correlate fluorescence with product concentration
Detection Parameters and Instrumentation
Effective detection of L-Threonine 7-amido-4-methylcoumarin hydrolysis requires:
Parameter | Optimal Setting |
---|---|
Excitation wavelength | 351-380 nm |
Emission wavelength | 430-460 nm |
Instrument | Fluorescence microplate reader or spectrofluorometer |
Gain setting | Adjusted based on expected signal range |
Read frequency | Dependent on reaction rate (typically 30s-5min intervals) |
Modern instrumentation allows for high-throughput screening applications, enabling multiple samples to be analyzed simultaneously with automated data collection and analysis.
Current Research and Future Directions
Current research with L-Threonine 7-amido-4-methylcoumarin continues to expand its applications and improve methodologies.
Recent Research Developments
Several noteworthy research directions have emerged:
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High-throughput screening applications for enzyme inhibitor discovery
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Development of multiplex assays combining this substrate with others that have different spectral properties
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Adaptation for cellular and tissue-based assays to measure enzyme activity in more complex biological systems
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Exploration of potential antimicrobial applications, particularly against Mycobacterium tuberculosis
Research has indicated that coumarin derivatives demonstrate antitubercular properties with minimum inhibitory concentrations as low as 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis. These findings suggest potential therapeutic applications beyond the compound's use as a research tool.
Future Research Perspectives
Several promising avenues for future research include:
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Development of modified derivatives with enhanced stability or spectral properties
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Integration with advanced imaging techniques for spatial resolution of enzyme activity
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Combination with nanomaterial platforms for improved sensitivity or targeted delivery
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Application in point-of-care diagnostic systems for enzyme-related conditions
These directions could expand the utility of L-Threonine 7-amido-4-methylcoumarin beyond traditional laboratory settings into clinical and field applications.
Quantity | Approximate Price Range (USD) |
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50 mg | $475-515 |
100 mg | $760-821 |
250 mg | $1,330-1,433 |
500 mg | $2,090-2,249 |
1 g | $3,230-3,473 |
Pricing reflects the specialized nature of this research compound and the complexity of its synthesis . Lead times for ordering can range from immediate availability to 8-12 weeks depending on the supplier and current stock levels .
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